molecular formula C20H23F3N2O2 B12542476 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate CAS No. 828928-36-5

3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate

Katalognummer: B12542476
CAS-Nummer: 828928-36-5
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: GXERPDQUJLXVTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is a chemical compound with the molecular formula C18H22N2·xC2HF3O2 . This compound is known for its unique structure, which includes a pyrrolidine ring and a diphenylethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate typically involves the reaction of 3-pyrrolidinamine with 1-(2,2-diphenylethyl) bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of trifluoroacetic acid as a counterion helps in the formation of the trifluoroacetate salt, which is often preferred for its stability and solubility .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is used in a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The diphenylethyl group plays a crucial role in its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. The presence of the diphenylethyl group also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

828928-36-5

Molekularformel

C20H23F3N2O2

Molekulargewicht

380.4 g/mol

IUPAC-Name

1-(2,2-diphenylethyl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H22N2.C2HF3O2/c19-17-11-12-20(13-17)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17-18H,11-14,19H2;(H,6,7)

InChI-Schlüssel

GXERPDQUJLXVTJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1N)CC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.